Indoline-5,6-diol hydrochloride chemical structure and properties
Indoline-5,6-diol hydrochloride chemical structure and properties
An In-depth Technical Guide to Indoline-5,6-diol Hydrochloride
Abstract
Indoline-5,6-diol, also known as leukoaminochrome, is a pivotal catechol-containing heterocyclic compound. As a reduced derivative of 5,6-dihydroxyindole, it serves as a critical intermediate in the biosynthesis of melanin, the primary pigment in humans.[1] Its inherent reactivity and structural similarity to endogenous neurotransmitters have made it a molecule of significant interest, not only in dermatology and cosmetic science but also as a versatile scaffold in medicinal chemistry. The indoline core is a "privileged structure" in drug discovery, and its derivatives have shown a wide array of pharmacological activities, including anti-inflammatory and anti-cancer properties.[2][3] This guide provides a comprehensive technical overview of Indoline-5,6-diol hydrochloride, consolidating information on its chemical structure, physicochemical properties, synthesis, biological significance, and applications, with a focus on providing actionable insights for laboratory professionals.
Chemical Identity and Molecular Structure
Indoline-5,6-diol is systematically named 2,3-dihydro-1H-indole-5,6-diol.[1] It is frequently handled as a salt, such as the hydrochloride or hydrobromide, to improve its stability and solubility. The hydrochloride salt is formed by the protonation of the secondary amine in the indoline ring.
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IUPAC Name: 2,3-dihydro-1H-indole-5,6-diol hydrochloride
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Synonyms: 5,6-Indolinediol HCl, Leukoaminochrome HCl[4]
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Molecular Formula: C₈H₁₀ClNO₂
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Molecular Weight: 187.62 g/mol (for hydrochloride salt); 151.16 g/mol (for free base)[1][5]
The molecule's core is a bicyclic structure fusing a benzene ring with a five-membered nitrogen-containing ring (a pyrrolidine ring). The key functional groups are the two hydroxyl (-OH) groups at positions 5 and 6 of the aromatic ring, which form a catechol moiety, and the secondary amine within the pyrrolidine ring, which is the site of protonation for the hydrochloride salt.
Caption: Chemical structure of Indoline-5,6-diol hydrochloride.
Physicochemical and Spectroscopic Properties
The properties of Indoline-5,6-diol are dominated by its catechol and amine functional groups. It is a solid at room temperature and, due to the polar hydroxyl groups, exhibits some solubility in polar organic solvents.[4][6] The hydrochloride salt form significantly enhances its solubility in aqueous media. A key characteristic is its sensitivity to oxidation, especially in the presence of air and light, which can lead to the formation of colored polymeric materials.
Table 1: Physicochemical Properties of Indoline-5,6-diol
| Property | Value | Source(s) |
|---|---|---|
| Physical Form | Off-white to pale grey solid. | [4] |
| Melting Point | >212°C (with decomposition). | [4] |
| Boiling Point | 378.8 ± 42.0 °C (Predicted). | [4] |
| Solubility | Slightly soluble in DMSO and Methanol. | [4][6] |
| pKa | 10.29 ± 0.20 (Predicted). | [4] |
Spectroscopic Profile
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¹H NMR: In a typical ¹H NMR spectrum, one would expect to see signals corresponding to the aromatic protons on the benzene ring, as well as two distinct aliphatic signals (triplets) for the -CH₂- groups at positions 2 and 3 of the pyrrolidine ring. The chemical shifts of the aromatic protons are influenced by the electron-donating hydroxyl groups. The N-H proton signal may be broad and its position dependent on the solvent and concentration.
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¹³C NMR: The ¹³C NMR spectrum will show eight distinct carbon signals. The carbons bearing the hydroxyl groups (C5 and C6) will appear at a characteristic downfield shift in the aromatic region. Signals for the two aliphatic carbons (C2 and C3) will be observed in the upfield region of the spectrum.[7]
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Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching of the catechol and N-H stretching of the amine. Aromatic C-H and C=C stretching vibrations will also be present.[7]
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using electrospray ionization (ESI+) would show a prominent peak for the molecular ion [M+H]⁺ corresponding to the free base.[7][8]
Synthesis and Purification
The synthesis of Indoline-5,6-diol can be challenging due to the molecule's instability. Several routes have been reported, often involving the deprotection of a more stable precursor. A common and effective laboratory-scale method is the debenzylation of 5,6-dibenzyloxyindole followed by reduction of the indole ring.
Experimental Protocol: Synthesis from 5,6-Dibenzyloxyindole
This two-step protocol outlines the deprotection of the hydroxyl groups followed by the reduction of the indole to an indoline.
Step 1: Hydrogenolysis of 5,6-Dibenzyloxyindole to 5,6-Dihydroxyindole [7]
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Inert Atmosphere: Weigh 10% Palladium on carbon (Pd/C, ~0.1 eq) into a flask and establish an inert atmosphere (Argon or Nitrogen).
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Solvent and Reagent Addition: Add Ethyl Acetate (EtOAc) as the solvent, followed by 5,6-dibenzyloxyindole (1.0 eq).
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Reaction Setup: Protect the flask from light by wrapping it in aluminum foil. This is crucial as the dihydroxyindole product is light-sensitive.
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Hydrogenation: Place the mixture under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature overnight.
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Work-up: Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad thoroughly with EtOAc. Causality Note: It is critical not to let the Celite pad dry out completely as Pd/C can be pyrophoric.
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Isolation: Concentrate the filtrate under reduced pressure to yield crude 5,6-dihydroxyindole.
Step 2: Reduction of 5,6-Dihydroxyindole to Indoline-5,6-diol
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Dissolution: Dissolve the crude 5,6-dihydroxyindole in an appropriate solvent like acetic acid.
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Reduction: Add a reducing agent such as sodium cyanoborohydride (NaBH₃CN) portion-wise while stirring at room temperature.
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Quenching and Neutralization: After the reaction is complete, carefully quench the excess reducing agent and neutralize the acid.
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Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate. The crude Indoline-5,6-diol can be purified by column chromatography.
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Salt Formation: To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., ether) and bubble dry HCl gas through the solution, or add a solution of HCl in ether, to precipitate the desired salt.
Caption: Workflow for the synthesis of Indoline-5,6-diol HCl.
Biological Role in Melanogenesis
Indoline-5,6-diol is a key, albeit transient, intermediate in the complex biochemical pathway of melanogenesis, the process responsible for producing melanin pigments.[6] Melanin synthesis occurs within specialized organelles called melanosomes in melanocytes.
The pathway begins with the amino acid L-tyrosine. Through a series of enzymatic oxidations and rearrangements catalyzed primarily by the enzyme tyrosinase, L-tyrosine is converted to L-DOPA and then to dopaquinone. Dopaquinone is a critical branch point. It can cyclize to form leukodopachrome, which then rearranges to form 5,6-dihydroxyindole (DHI).[9] Indoline-5,6-diol is the reduced form of DHI. These indole derivatives are the fundamental building blocks that polymerize to form the black-brown pigment known as eumelanin. The presence of cysteine can divert dopaquinone towards the formation of pheomelanin, the reddish-yellow pigment.[6][9]
Caption: Simplified pathway of melanogenesis showing the role of Indoline-5,6-diol.
Applications in Research and Development
The unique properties of Indoline-5,6-diol hydrochloride make it a valuable compound in several fields.
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Cosmetic Science: As a stable precursor to the melanin building block 5,6-dihydroxyindole, it is used in biomimetic hair dyeing formulations.[10] The concept is to deliver the precursor into the hair shaft where it can then oxidize and polymerize in situ to form melanin-like pigments, resulting in a more natural and potentially longer-lasting hair color.[10]
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Medicinal Chemistry and Drug Discovery: The indoline scaffold is considered a "privileged" structure in drug design because it is frequently found in both natural products and synthetic compounds with significant pharmacological activity.[2][11]
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Anti-inflammatory Agents: Indoline-based compounds have been identified as potent dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways.[12] This dual inhibition represents a promising strategy for developing novel anti-inflammatory drugs.[12]
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Anticancer Research: The indole and indoline skeletons are central to numerous anticancer agents that target various cellular processes, including tubulin polymerization and protein kinases.[3] The structural versatility of the indoline ring allows for modifications that can enhance potency and selectivity against cancer cells.[2][3]
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Neuroprotective Research: Given its structural relationship to dopamine and its role as a metabolite, Indoline-5,6-diol and its derivatives are studied in the context of neurochemistry and oxidative stress in neurodegenerative diseases.
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Safety, Handling, and Storage
As with any laboratory chemical, proper handling of Indoline-5,6-diol hydrochloride is essential.
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Personal Protective Equipment (PPE): Always wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes.[13][14] Handle in a well-ventilated area or a chemical fume hood. It is hygroscopic and should be handled under an inert atmosphere where possible.[4]
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First Aid:
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] For long-term stability, especially to prevent oxidation, it is recommended to store the compound at -20°C under an inert atmosphere (e.g., Argon or Nitrogen).[4] Protect from light and moisture.
Conclusion
Indoline-5,6-diol hydrochloride is more than just a chemical intermediate; it is a molecule at the crossroads of biochemistry, cosmetic science, and pharmacology. Its fundamental role in melanogenesis provides a direct link to pigmentary biology, while its core indoline structure offers a proven and versatile scaffold for the rational design of new therapeutic agents. A thorough understanding of its properties, synthesis, and handling is critical for researchers aiming to exploit its potential. As drug discovery continues to leverage privileged structures, the strategic application of indoline derivatives, including those derived from Indoline-5,6-diol, is poised to yield novel solutions for a range of diseases.
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